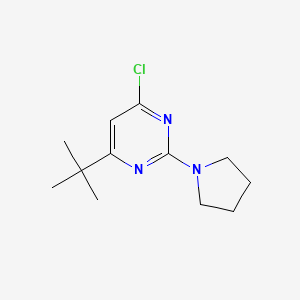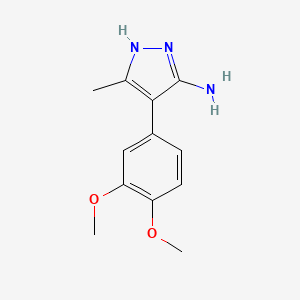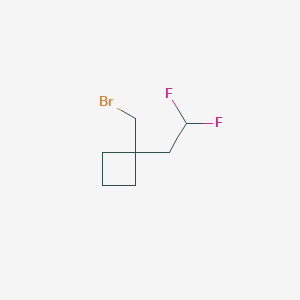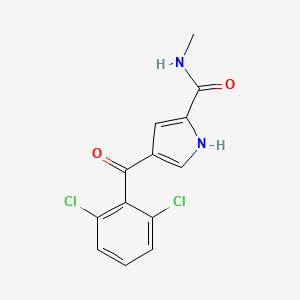![molecular formula C15H16ClN3O B2640055 5-Chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine CAS No. 2379977-98-5](/img/structure/B2640055.png)
5-Chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine, also known as MLN4924, is a small molecule inhibitor that has shown promising results in cancer research. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
5-Chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine inhibits NAE by covalently binding to the active site of the enzyme. This prevents the activation of NEDD8 and subsequent neddylation of target proteins. 5-Chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine has been shown to induce DNA damage and activate the p53 pathway, which leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
5-Chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, prostate, and colon cancer. 5-Chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 5-Chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine has been shown to inhibit tumor growth in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine has several advantages for lab experiments, including its small size, high potency, and specificity for NAE. However, 5-Chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine has some limitations, including its instability in aqueous solutions and its potential for off-target effects.
Orientations Futures
For research on 5-Chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine include the development of more stable analogs, the identification of biomarkers for patient selection, and the evaluation of combination therapies with other cancer drugs. In addition, 5-Chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine has shown potential for the treatment of viral infections, such as HIV and hepatitis B, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of 5-Chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine involves the reaction of 5-chloro-2-aminopyrimidine with 2-methoxy-1,3-dihydroindene-2-carbaldehyde in the presence of a reducing agent. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
5-Chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is responsible for the activation of the NEDD8 protein. This protein is involved in the regulation of cell cycle progression, DNA repair, and apoptosis. Inhibition of NAE by 5-Chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine leads to the accumulation of NEDD8-conjugated proteins, which results in cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
5-chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-20-15(6-11-4-2-3-5-12(11)7-15)10-19-14-17-8-13(16)9-18-14/h2-5,8-9H,6-7,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMAHLXZANOSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2639973.png)

![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639976.png)
![Tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2639977.png)




![cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2639984.png)


![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide](/img/structure/B2639988.png)
